Stearoyl-L-carnitine-d3 Hydrochloride

Description

Historical Development and Context of Deuterated Acylcarnitine Standards

The development of deuterated acylcarnitine standards emerged from the broader evolution of stable isotope labeling techniques in analytical biochemistry. The conceptual foundation for deuterium substitution in pharmaceutical and analytical applications traces back to the 1970s, when the first patents for deuterated molecules were granted in the United States. This early work evolved from studies involving deuterated metabolites, though it took several decades for practical applications to mature into clinical and research tools.

The specific development of deuterated acylcarnitine standards gained momentum with the recognition of fatty acid oxidation disorders as significant clinical entities requiring precise diagnostic methods. Traditional enzyme assays for mitochondrial fatty acid oxidation defects proved insufficient for comprehensive metabolic profiling, driving the need for more sophisticated analytical approaches. The introduction of stable isotope-labeled palmitate in whole-blood incubation studies represented a pivotal advancement, enabling dynamic exploration of leukocyte capacities to produce deuterated acylcarnitines.

Research conducted on healthy controls and patients with various chain acyl-coenzyme A dehydrogenase deficiencies demonstrated that deuterated substrate-driven acylcarnitine formation could provide robust discrimination between pathological and normal metabolic states. The production of acylcarnitines showed linear kinetics for up to six hours of incubation, with optimal results achieved using 50 to 200 nanomoles of deuterated substrate. This methodology proved particularly effective for medium-chain acyl-coenzyme A dehydrogenase deficiency patients, where median carbon-8 to carbon-4 acylcarnitine production rate ratios reached 81.0 compared to 0.21 in control subjects.

The analytical advantages of deuterated standards became increasingly apparent through the development of liquid chromatography-tandem mass spectrometry methodologies. Stable isotope-labeled acylcarnitine certified reference materials offered superior flexibility, accuracy, homogeneity, and convenience compared to lyophilized alternatives. These solution-based standards eliminated the need for quantitative transfer procedures and provided consistent analytical performance across multiple analytical sessions.

Significance in Analytical Biochemistry and Metabolic Research

This compound occupies a central position in contemporary metabolic research due to its role as an internal standard for quantifying long-chain acylcarnitines. The compound's analytical significance extends across multiple research domains, including metabolic disorder diagnosis, biomarker discovery, and mechanistic studies of fatty acid oxidation.

In comprehensive acylcarnitine profiling studies, deuterated standards enable the detection and quantification of extensive metabolite panels. Recent methodological advances have demonstrated the capability to analyze 117 different acylcarnitines from plasma and urine samples using high-resolution parallel reaction monitoring liquid chromatography-tandem mass spectrometry. The application of such comprehensive profiling to diabetic mouse models revealed incomplete amino acid and fatty acid oxidation patterns, with notable reductions in medium odd-numbered chain acylcarnitines in urine samples representing a novel finding in metabolic research.

The analytical precision achievable with deuterated acylcarnitine standards has enabled the development of validated quantification methods spanning concentration ranges of 3-4 orders of magnitude. These methods demonstrate excellent linearity with correlation coefficients exceeding 0.992 and limits of detection below 0.7 femtomoles on column for most acylcarnitine species. The analytical robustness extends to multiple biological matrices, including plasma, liver tissue, and urine, with consistent accuracy and precision metrics.

Advanced isotope labeling strategies have further enhanced the analytical capabilities of deuterated acylcarnitine standards. The development of differential isotope labeling approaches using reagents such as 4-(N,N-dimethylamino)benzoic acid 2-aminoethyl ester has enabled selective identification of acylcarnitines based on their unique structural characteristics. This methodology exploits the distinctive molecular architecture of acylcarnitines, which contain both quaternary ammonium groups and carboxyl groups, resulting in characteristic mass-to-charge ratio differences that facilitate identification and quantification.

Table 1: Analytical Performance Characteristics of Deuterated Acylcarnitine Standards

Molecular Identity and Classification within Acylcarnitine Family

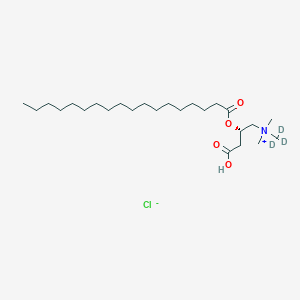

This compound possesses the molecular formula C25H50ClNO4 with a molecular weight of 467.1 grams per mole. The compound is catalogued in the PubChem database under the identifier CID 126456366, with structural modifications recorded as recently as May 24, 2025. The deuterium labeling occurs specifically at the N-methyl position, where three hydrogen atoms are replaced with deuterium isotopes, creating the d3 designation.

Within the acylcarnitine classification system, this compound belongs to the long-chain acylcarnitine category. Current classification schemes organize acylcarnitines based on the carbon chain length of their acyl moieties, with categories including short-chain (C2-C5), medium-chain (C6-C12), long-chain (C13-C20), and very long-chain (greater than C21) species. The stearoyl moiety contains 18 carbon atoms, positioning this compound firmly within the long-chain classification.

The parent compound, stearoyl-L-carnitine, represents a naturally occurring long-chain acylcarnitine that plays essential roles in fatty acid metabolism and mitochondrial energy production. The compound demonstrates biological activity through its ability to inhibit sodium-dependent carnitine uptake in human proximal convoluted tubular cells by 52% at concentrations of 500 micromolar. Additionally, it exhibits species-specific effects on lecithin:cholesterol acyltransferase activity, inhibiting enzyme function in rat plasma but not in human plasma at equivalent concentrations.

Clinical relevance of the parent compound extends to various disease states, with plasma levels showing characteristic alterations in specific pathological conditions. Patients with chronic fatigue syndrome demonstrate decreased plasma concentrations of stearoyl-L-carnitine, while individuals with end-stage renal disease exhibit elevated levels. These clinical observations underscore the diagnostic potential of accurate stearoyl-L-carnitine quantification and highlight the importance of reliable analytical standards such as the deuterated derivative.

Table 2: Molecular Characteristics and Classification of this compound

The deuterated modification does not significantly alter the fundamental structural characteristics or biological properties of the parent compound, ensuring that analytical measurements reflect true metabolic concentrations while providing the isotopic discrimination necessary for precise quantification. This molecular design principle underlies the widespread adoption of deuterated acylcarnitine standards in metabolic research and clinical diagnostics, where accuracy and reliability are paramount for understanding complex metabolic processes and identifying pathological conditions.

Properties

Molecular Formula |

C₂₅H₄₇D₃ClNO₄ |

|---|---|

Molecular Weight |

467.14 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Stearoyl-L-carnitine-d3 Hydrochloride plays a significant role in the formulation of drugs aimed at treating metabolic disorders. Its primary function is linked to fatty acid metabolism, which is crucial for energy production in cells. This compound is often included in formulations targeting conditions such as obesity, diabetes, and cardiovascular diseases due to its ability to enhance lipid metabolism and mitochondrial function .

Case Study: Metabolic Disorders

A study examining the effects of acylcarnitines, including stearoyl-L-carnitine, found that alterations in acylcarnitine levels are associated with mitochondrial dysfunction in patients with metabolic disorders. This highlights the potential of stearoyl-L-carnitine as a therapeutic agent in managing these conditions .

Nutrition Supplements

In the realm of dietary supplements, this compound is utilized for its role in fat transport and energy production. It is particularly popular among athletes and fitness enthusiasts seeking to enhance performance and manage weight effectively .

Nutritional Benefits

- Fat Transport: Facilitates the transport of long-chain fatty acids into mitochondria for oxidation.

- Energy Production: Supports increased energy levels during physical activity.

Biochemical Research

This compound is extensively used in biochemical research to study cellular metabolism and mitochondrial function. Researchers employ this compound to understand better the mechanisms underlying energy production and related metabolic diseases .

Research Applications

- Mitochondrial Studies: Investigating the role of stearoyl-L-carnitine in mitochondrial oxidative phosphorylation.

- Cellular Metabolism: Analyzing how acylcarnitines affect cellular energy dynamics.

Cosmetic Industry

The cosmetic industry has recognized the benefits of this compound for skin health. Its hydrating properties make it an effective ingredient in skincare formulations aimed at reducing signs of aging and improving skin texture .

Cosmetic Applications

- Skin Hydration: Enhances moisture retention in skin formulations.

- Anti-Aging Properties: Helps improve skin elasticity and reduce wrinkles.

Veterinary Medicine

In veterinary applications, this compound is used to support animal health, particularly in livestock. It aids in improving energy levels and metabolic efficiency, which can be crucial for maintaining productivity in agricultural settings .

Veterinary Case Study

Research has shown that supplementation with carnitines can enhance growth performance and overall health in livestock, demonstrating the compound's utility beyond human applications .

Data Summary Table

Comparison with Similar Compounds

Key Properties:

- CAS Number : 2245711-27-5

- Molecular Formula: C25H48ClNO3 (unlabeled backbone with deuterium substitution)

- Molecular Weight : 449.13 g/mol

- Purity : ≥98%

- Applications: Serves as a reference material for quantifying endogenous acylcarnitines in metabolic disorder diagnostics . Acts as a weak inhibitor of glycine transporter 2 (GlyT2), reducing glycine responses by 16.8% at concentrations up to 3 μM .

Comparison with Similar Compounds

Acylcarnitines vary in chain length, deuterium labeling, and functional roles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Acylcarnitines

Structural Differences

- Chain Length: Stearoyl (C18) and Octadecanoyl (C18) share the same backbone but differ in deuterium placement. Stearoyl-d3 labels the carnitine methyl group, whereas Octadecanoyl-d3 (N-methyl-d3) labels the N-methyl group .

- Deuterium Configuration: Lauroyl-d3 and Stearoyl-d3 both feature deuterium on the methyl group, ensuring minimal interference in metabolic pathways compared to non-deuterated analogs .

Analytical Utility

- Stearoyl-L-carnitine-d3 HCl: Preferred for studies requiring long-chain acylcarnitine quantification due to its high isotopic purity (≥98%) and stability in methanol solutions .

- Lauroyl-L-carnitine-d3 HCl : Used extensively in LC-MS for calibrating medium-chain acylcarnitines, with fluorescence detection at 280 nm .

Pharmacological Activity

- Metabolic Role : Long-chain acylcarnitines like Stearoyl-d3 accumulate in fatty acid oxidation disorders, making them critical biomarkers .

Preparation Methods

Synthesis of L-Carnitine-d3 Hydrochloride

The foundational method for L-carnitine hydrochloride synthesis, as described in CN102516105A , involves a reaction between R-epoxy chloropropane, prussic acid (HCN), and trimethylamine under alkaline catalysis. To introduce deuterium at the N-methyl position, trimethylamine-d9 ((CD₃)₃N) substitutes standard trimethylamine during the quaternization step.

-

Temperature : 60–150°C

-

Pressure : 0.05–2.0 MPa

-

Catalysts : Triethylamine or diisopropylamine

-

Time : 6–36 hours

The reaction generates L-carnitine nitrile chloride , which undergoes hydrolysis with concentrated HCl (≥31%) at 30–120°C for 1–36 hours. This step replaces the nitrile group with a carboxylic acid and introduces the hydrochloride moiety.

Key Modifications for Deuterium Labeling :

-

Use of (CD₃)₃N ensures deuterium incorporation at the N-methyl group.

-

Post-hydrolysis, the product is crystallized using absolute ethanol to achieve >95% purity (HPLC).

Esterification with Stearoyl Chloride

Reaction Mechanism

The hydroxyl group of L-carnitine-d3 hydrochloride reacts with stearoyl chloride to form the ester bond. This step is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere to prevent hydrolysis of the acyl chloride.

Optimized Conditions :

-

Molar Ratio : 1:1.2 (L-carnitine-d3 hydrochloride : stearoyl chloride)

-

Base : Triethylamine (to scavenge HCl)

-

Temperature : 0–25°C (to minimize side reactions)

-

Time : 12–24 hours

Purification and Crystallization

Post-esterification, the crude product is purified via:

-

Solvent Extraction : Removal of unreacted stearoyl chloride using ethyl acetate.

-

Recrystallization : Dissolution in hot absolute ethanol followed by slow cooling to 0°C yields white crystalline this compound.

Critical Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅D₃H₄₇NO₄·Cl | |

| Molecular Weight | 467.14 g/mol | |

| Purity (HPLC) | >95% | |

| Deuterium Incorporation | ≥99% (N-methyl-d3) |

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

-

HPLC Method :

Industrial-Scale Considerations

Challenges in Deuterium Labeling

Yield Optimization

| Step | Yield (%) | Key Factors |

|---|---|---|

| Nitrile Chloride | 78–88 | Catalyst choice, pressure control |

| Hydrolysis | 65–85 | HCl concentration, temperature |

| Esterification | 70–80 | Solvent purity, stearoyl chloride freshness |

Q & A

Q. What is the primary analytical application of Stearoyl-L-carnitine-d3 Hydrochloride in lipid metabolism studies?

this compound is primarily used as a deuterium-labeled internal standard in quantitative LC-MS or GC-MS workflows to measure endogenous acylcarnitine levels in biological samples. Its isotopic labeling (d3) enables precise differentiation from unlabeled analytes, minimizing matrix interference and improving quantification accuracy. For example, in lipidomics studies, it facilitates normalization of extraction efficiency and correction for ion suppression effects during mass spectrometry .

Q. How should researchers validate the purity and isotopic enrichment of this compound?

Validation requires a combination of techniques:

- LC-MS/MS : To confirm chemical purity (>98%) and isotopic integrity (≥99 atom% deuterium) by analyzing mass shifts (e.g., +3 Da for d3 labeling) and absence of unlabeled impurities.

- NMR : To verify the position of deuterium substitution (e.g., N-methyl-d3 labeling, as specified in some batches) .

- Certificates of Analysis (CoA) : Cross-reference supplier-provided CoAs with in-house validation data, focusing on batch-specific purity and storage conditions (e.g., cold chain storage at 0–6°C) .

Q. What methodological considerations are critical for synthesizing deuterium-labeled acylcarnitines like this compound?

Synthesis must ensure:

- Site-specific deuteration : Use precursors like N-methyl-d3-labeled intermediates to avoid isotopic dilution during esterification.

- Purification : Reverse-phase HPLC or column chromatography to isolate the target compound from unreacted precursors or byproducts.

- Stability testing : Assess degradation under varying pH and temperature conditions, as acylcarnitines are prone to hydrolysis in aqueous solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory effects of Stearoyl-L-carnitine on GlyT2?

While Stearoyl-L-carnitine is reported as a less potent GlyT2 inhibitor, discrepancies may arise from:

- Experimental design : Differences in cell models (e.g., HEK293 vs. neuronal cells) or assay conditions (e.g., pH, ion concentrations).

- Compound stability : Degradation during prolonged assays may reduce apparent potency. Mitigate this by pre-testing compound stability under assay conditions using LC-MS .

- Batch variability : Validate inhibitory activity across multiple supplier batches and confirm deuterium labeling integrity, as unlabeled impurities may skew results .

Q. What strategies are recommended for optimizing this compound in tracer studies of mitochondrial β-oxidation?

- Dose-response calibration : Titrate labeled compound concentrations to avoid saturating carnitine palmitoyltransferase (CPT) systems.

- Time-course experiments : Monitor isotopic enrichment kinetics in mitochondrial extracts to distinguish transport kinetics from enzymatic turnover.

- Data normalization : Use parallel reaction monitoring (PRM) in MS to ratio labeled/unlabeled species, correcting for technical variability .

Q. How should researchers address batch-to-batch variability in deuterium-labeled acylcarnitines?

- Supplier audits : Prioritize suppliers with ISO/IEC 17025 accreditation for analytical testing and ISO Guide 34 compliance for reference materials (e.g., Cayman Chemical) .

- In-house QC protocols : Implement routine LC-MS/MS checks for isotopic purity and chemical stability, especially after long-term storage.

- Inter-laboratory validation : Share samples with collaborating labs to cross-verify analytical results and identify systematic errors .

Methodological Reference Tables

Q. Table 1. Key Analytical Specifications for this compound

Q. Table 2. Troubleshooting Common Experimental Issues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.